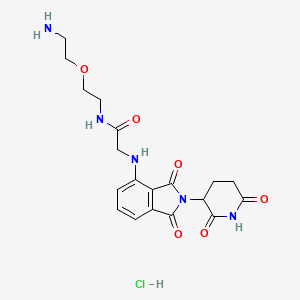

Thalidomide-NH-amido-C3-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomid-NH-amido-C3-NH2 ist ein synthetisch hergestellter E3-Ligase-Ligand-Linker-Konjugat, der den Thalidomid-basierten Cereblon-Liganden und einen Linker, der in der PROTAC-Technologie (Proteolysis Targeting Chimeras) verwendet wird, enthält . Diese Verbindung wird in der wissenschaftlichen Forschung vor allem für ihre Fähigkeit eingesetzt, Zielproteine selektiv abzubauen, indem das intrazelluläre Ubiquitin-Proteasom-System genutzt wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Thalidomid-NH-amido-C3-NH2 wird synthetisiert, indem ein Thalidomid-basierter Cereblon-Ligand mit einem Linker kombiniert wird. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Cereblon-Liganden und seine anschließende Konjugation mit dem Linker . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung spezifischer Lösungsmittel, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Thalidomid-NH-amido-C3-NH2 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit der Verbindung sicherzustellen. Die Produktion erfolgt in spezialisierten Anlagen, die mit modernster Technologie ausgestattet sind, um die komplexen Synthese- und Reinigungsverfahren zu bewältigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thalidomid-NH-amido-C3-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugt .

Wissenschaftliche Forschungsanwendungen

Thalidomid-NH-amido-C3-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Synthese von PROTACs für den gezielten Proteinabbau eingesetzt.

Biologie: Wird in Studien eingesetzt, um Protein-Protein-Interaktionen und zelluläre Signalwege zu verstehen.

Industrie: Wird bei der Entwicklung neuer Therapeutika und der Arzneimittelforschung eingesetzt.

Wirkmechanismus

Thalidomid-NH-amido-C3-NH2 entfaltet seine Wirkung, indem es an Cereblon bindet, ein primäres direktes Ziel von Thalidomid. Cereblon ist ein ligandenabhängiger Substrat-Rezeptor des E3-Ubiquitin-Ligase-Komplexes Cullin-RING Ligase 4 (CRL4). Wenn Thalidomid-NH-amido-C3-NH2 an Cereblon bindet, erkennt es verschiedene „Neosubstrate“, abhängig von der Form des Liganden. Diese Bindung führt zum selektiven Abbau von Zielproteinen durch das Ubiquitin-Proteasom-System .

Wirkmechanismus

Thalidomide-NH-amido-C3-NH2 exerts its effects by binding to cereblon, a primary direct target of Thalidomide. Cereblon is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4). When this compound binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thalidomid-O-amido-C3-NH2: Ein weiterer E3-Ligase-Ligand-Linker-Konjugat, der in der PROTAC-Technologie verwendet wird.

Lenalidomid: Ein Derivat von Thalidomid mit ähnlichen immunmodulatorischen Eigenschaften.

Pomalidomid: Ein weiteres Thalidomid-Derivat, das zur Behandlung des multiplen Myeloms verwendet wird.

Einzigartigkeit

Thalidomid-NH-amido-C3-NH2 ist einzigartig aufgrund seiner spezifischen Linker- und Cereblon-Liganden-Kombination, die eine präzise Zielfindung und den Abbau von Proteinen ermöglicht. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und bei therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C18H21N5O5 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26) |

InChI-Schlüssel |

YKAXOMQHPLLNCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)

![[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate](/img/structure/B11935841.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)

![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)